2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14) |
InChI Key |
NHZNPAYDTGNYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis often begins with 5-bromopyridine-3-ol or its derivatives, which serve as the precursor for the pyridine moiety. These are typically obtained through halogenation of pyridine-3-ol or pyridine-3-carboxylic acid derivatives.
Formation of the Oxolane Ring
The key step involves cyclization to form the oxolane (tetrahydrofuran) ring at the 3-position of the pyridine. This can be achieved through nucleophilic substitution or intramolecular cyclization :
Method: Activation of the hydroxyl group on 3-hydroxypyridine derivatives using a suitable leaving group (e.g., converting to a halide or tosylate) followed by nucleophilic attack with a suitable diol or cyclic ether precursor.
Conditions: Typically performed under reflux in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) , with bases like potassium carbonate or sodium hydride to facilitate deprotonation and cyclization.
Carboxylation at the 3-Position
The carboxylic acid functionality can be introduced via direct carboxylation of the oxolane ring or through oxidation of a precursor alcohol or aldehyde:
Method: Carbon dioxide (CO₂) under pressure, in the presence of a base, can be used to carboxylate the intermediate.
Alternative: Oxidation of an alcohol group on the oxolane ring using oxidizing agents such as potassium permanganate or hydrogen peroxide .
Stepwise Synthesis via Bromination and Cyclization
This approach involves sequential functionalization steps:
Bromination of Pyridine-3-ol
Reagents: N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent (e.g., acetic acid or dichloromethane).
Conditions: Controlled temperature (0°C to room temperature) to selectively brominate the 5-position of pyridine.
Conversion to Pyridine-3-ol Derivative
- The brominated intermediate can be converted into a suitable precursor (e.g., via nucleophilic substitution or protection/deprotection strategies).
Cyclization to Oxolane
- Method: The brominated pyridine derivative undergoes nucleophilic attack by a diol or similar cyclic ether precursor under reflux conditions, forming the oxolane ring.
Oxidation to Carboxylic Acid
- The resulting oxolane derivative is oxidized to introduce the carboxylic acid group, typically using potassium permanganate or potassium dichromate .
Alternative Synthesis via Cross-Coupling Reactions
Given the presence of the bromine atom, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling can be employed to attach various substituents, followed by ring closure and oxidation:
Step 1: Cross-coupling of 5-bromopyridine-3-ol with a suitable boronic acid derivative to introduce the oxolane moiety.
Step 2: Oxidation or functional group transformations to install the carboxylic acid.
Summary of Reaction Conditions and Reagents
| Step | Reaction | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Bromination | Pyridine-3-ol to 5-bromopyridine-3-ol | NBS or Br₂ | 0°C to room temperature | Selective bromination at 5-position |
| Cyclization | Pyridine derivative + diol | Potassium carbonate, DMF/THF | Reflux | Formation of oxolane ring |
| Carboxylation | Oxolane derivative | CO₂, base (e.g., KOH) | Elevated pressure, room temp | Introduction of carboxylic acid group |
| Oxidation | Alcohol to acid | KMnO₄ or H₂O₂ | Reflux | Oxidation step |
Data Tables and Research Findings
| Method | Yield | Key Conditions | Remarks |
|---|---|---|---|
| Direct cyclization | Variable (30-70%) | Reflux in DMF/THF, base present | Requires optimization for selectivity |
| Bromination + cyclization | 50-76% | Controlled temperature, NBS, reflux | Selectivity depends on reaction conditions |
| Cross-coupling | Variable | Pd catalysts, boronic acids | Useful for functional group diversification |
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it valuable in organic synthesis .
Biology: The compound is used in biological research to study the effects of brominated pyridine derivatives on biological systems. It can serve as a precursor for the synthesis of bioactive molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Functional and Reactivity Comparisons
Electronic Effects: The bromopyridine in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity and metal coordination. This contrasts with pyrazole (electron-rich due to two adjacent nitrogens) and imidazole (acidic N-H for hydrogen bonding) analogs . Boc-protected amino analogs (e.g., CAS 2165596-62-1) prioritize stability over reactivity, making them suitable for stepwise syntheses .
Molecular Weight and Solubility: The bromine atom increases the target compound’s molecular weight (272.10 vs. Pyrazole/imidazole derivatives may exhibit better aqueous solubility due to hydrogen-bonding groups .
Applications :
Biological Activity
2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a brominated pyridine moiety, an oxolane ring, and a carboxylic acid functional group contributes to its biological activity. This article explores the compound's biological interactions, pharmacological properties, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure allows for diverse interactions with biological targets, enhancing its reactivity and selectivity in pharmacological applications.
Key Structural Features:
- Bromine Substituent: Enhances reactivity and biological interactions.
- Chiral Center: Impacts selectivity and efficacy in biological systems.
- Oxolane Ring: Provides structural stability and influences conformation.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
1. Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. Its ability to interact with specific enzymes and receptors involved in tumor progression is under investigation. Further assays are needed to characterize its full pharmacological profile.
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines. This is particularly relevant in models of inflammation where it may suppress nitric oxide production and other inflammatory markers.
3. Enzyme Inhibition
The interaction with various enzymes is a critical aspect of its biological activity. Initial findings indicate that the compound may inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic potential.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Non-covalent Interactions: The bromopyridine moiety engages in hydrogen bonding and π-π stacking with target proteins.
- Binding Affinity: The structural features enhance binding affinity to specific receptors or enzymes, influencing their activity.
Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Potential inhibition of tumor growth | |
| Anti-inflammatory | Suppression of pro-inflammatory cytokines | |
| Enzyme Inhibition | Interaction with metabolic enzymes |
Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of similar compounds, it was found that derivatives with a brominated pyridine exhibited significant reductions in inflammatory markers in vitro. The mechanisms involved included competitive inhibition of enzyme activity related to inflammation pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid?
- Methodological Answer :
- Route 1 : Suzuki-Miyaura coupling between 5-bromopyridin-3-ylboronic acid (or pinacol ester) and oxolane-3-carboxylic acid derivatives, using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/DME at 80–100°C .
- Route 2 : Hydrolysis of ester precursors (e.g., methyl or tert-butyl esters) under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyridine (δ 7.5–9.0 ppm) and oxolane protons (δ 3.5–4.5 ppm). Carboxylic acid protons may appear broad (δ 10–13 ppm) .
- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can coupling efficiency between bromopyridine and oxolane moieties be optimized?
- Methodological Answer :
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Buchwald-Hartwig catalysts.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF, DME) for solubility and reactivity.
- Temperature/Time : Higher temperatures (100–120°C) may reduce reaction time but risk decomposition.
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, DME, 80°C | 65 | 95 | |
| PdCl₂(dppf), THF, 100°C | 78 | 97 |
Q. What strategies resolve low yields in ester hydrolysis steps?
- Methodological Answer :
- Acid/Base Optimization : Use H₂SO₄ instead of HCl for sterically hindered esters.
- Microwave-Assisted Hydrolysis : Reduces time from 12 h to 30 min at 150°C .
- Byproduct Management : Add scavengers (e.g., molecular sieves) to absorb water and shift equilibrium .
Q. How to address contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian or ORCA software) .
- Alternative Synthesis : Prepare derivatives (e.g., methyl ester) to simplify spectral interpretation .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for studying bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or carboxylases using fluorescence-based assays (e.g., ADP-Glo™).
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines via scintillation counting .
- Data Interpretation : Normalize activity to positive controls (e.g., staurosporine for kinases) and validate with dose-response curves.
Q. How to design stability studies under physiological conditions?
- Methodological Answer :
- Buffer Compatibility : Test degradation in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes.
- LC-MS Monitoring : Quantify parent compound and metabolites over 24–72 h.
- Key Metrics : Calculate half-life (t½) and identify degradation pathways (hydrolysis, oxidation) .
Synthetic Challenges & Troubleshooting
Q. Why might bromine substitution patterns vary in final products?
- Methodological Answer :
- Regioselectivity : Use directing groups (e.g., boronic esters) to control pyridine functionalization .
- Side Reactions : Minimize Br/Li exchange (in Grignard reactions) by avoiding excess base.
- Post-Synthetic Analysis : Compare HPLC retention times with authentic standards .
Q. How to mitigate racemization during oxolane ring formation?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea) for enantioselective cyclization.
- Low-Temperature Conditions : Conduct reactions at –20°C to slow racemization .
- Chiral HPLC : Verify enantiomeric excess (ee) using Daicel columns (hexane/i-PrOH mobile phase) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
